molecular formula C21H22N4O6S3 B2605488 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 865176-07-4

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2605488
CAS RN: 865176-07-4
M. Wt: 522.61
InChI Key: KSYCFIDVYWXGAZ-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there is no direct information on the synthesis of this specific compound, compounds with similar structures have been synthesized using 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available .

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Antimicrobial Activity : Compounds containing morpholine moieties, similar to the core structure of the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety have demonstrated good to moderate antimicrobial activities, suggesting potential applications in developing new antibiotics or antimicrobial agents (Sahin et al., 2012).

  • Anticancer Activity : Similarly, the synthesis of compounds with structures related to the inquiry has shown promising anticancer activities. For example, novel indapamide derivatives synthesized from similar chemical frameworks have demonstrated proapoptotic activity against melanoma cell lines, indicating potential use in cancer therapy (Yılmaz et al., 2015). Additionally, compounds incorporating thiazol and quinazolinone moieties have been investigated for their antitumor properties, with certain derivatives showing significant activities against various cancer cell lines, further supporting the potential therapeutic applications of these chemical structures (Horishny et al., 2020).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibition : Research on aromatic sulfonamide inhibitors of carbonic anhydrases, which share structural similarities with the query compound, has revealed nanomolar inhibitory activities for various isoenzymes of carbonic anhydrase. These findings suggest potential applications in treating conditions associated with altered carbonic anhydrase activity, such as glaucoma, epilepsy, and certain cancers (Supuran et al., 2013).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S3/c1-2-9-25-18-8-7-17(33(22,27)28)14-19(18)32-21(25)23-20(26)15-3-5-16(6-4-15)34(29,30)24-10-12-31-13-11-24/h2-8,14H,1,9-13H2,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYCFIDVYWXGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

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